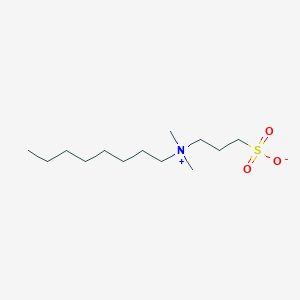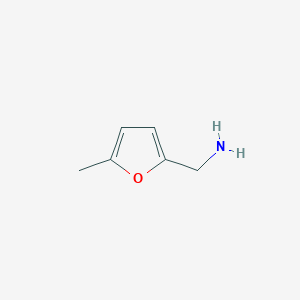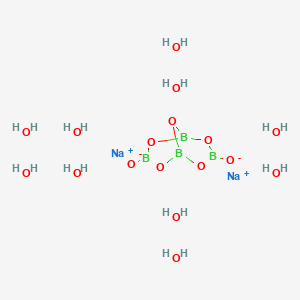![molecular formula C22H27NO3 B076306 2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate CAS No. 13347-41-6](/img/structure/B76306.png)
2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate
Overview
Description
“2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate” is a chemical compound with the molecular formula C22H27NO3 and a molecular weight of 353.45 . It is used in the preparation of deuterium-labelled propantheline bromide as well as potential antispasmodic agents .
Synthesis Analysis
The synthesis of “2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate” involves the use of XANTHENE-9-CARBOXYLIC ACID . The raw materials used in the synthesis include ZINC, Monoethanolamine, XANTHENE-9-CARBOXYLIC ACID, and Xanthone .Scientific Research Applications
Chemical Investigations and Natural Products
Chemical investigations have revealed various compounds structurally related to 9H-xanthene, including derivatives of xanthene carboxylic acid, highlighting their synthesis and potential in different scientific studies. For instance, research into microfungi has led to the discovery of new natural products related to xanthene, showcasing the compound's relevance in the exploration of natural products and their potential applications (Healy et al., 2004).
Synthesis Methodologies and Biological Activities
Xanthenes, including 9H-xanthene derivatives, play a critical role in medicinal chemistry due to their diverse biological activities. The synthesis methodologies for obtaining xanthenes and their derivatives from simple building blocks have been extensively explored, highlighting the compounds' versatility for different biological applications, such as neuroprotective, antitumor, and antimicrobial activities (Maia et al., 2020).
Novel Homologation Approaches
Innovative synthetic approaches have been developed for the homologation of xanthene derivatives, offering efficient pathways for the synthesis of complex molecules. Such methodologies underscore the importance of xanthene derivatives in synthetic organic chemistry and their potential applications in developing new therapeutic agents (Prashad et al., 2004).
Antimalarial Properties
Research into the antimalarial properties of xanthene derivatives has identified compounds with significant activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. This highlights the potential of xanthene derivatives in contributing to the development of new antimalarial treatments (Portela et al., 2007).
Photocleavable Protecting Groups
The 9-xanthenylmethyl group has been explored as a novel photocleavable protecting group for amines, demonstrating the compound's utility in synthetic chemistry for the selective protection and deprotection of functional groups (Du & Boyd, 2001).
properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21/h5-12,15-16,21H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKGLSIZVBHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928126 | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate | |
CAS RN |
13347-41-6 | |
| Record name | 9H-Xanthene-9-carboxylic acid, 2-[bis(1-methylethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13347-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Diisopropyl)amino)ethyl 9H-xanthene-9-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)




![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)